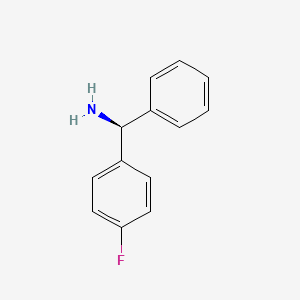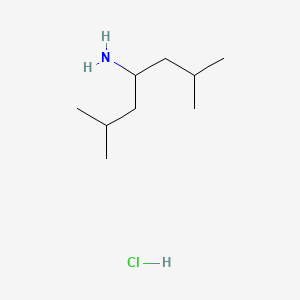![molecular formula C5H10N2O3 B3230658 3-[(Methylcarbamoyl)amino]propanoic acid CAS No. 130912-73-1](/img/structure/B3230658.png)
3-[(Methylcarbamoyl)amino]propanoic acid
Overview
Description
3-[(Methylcarbamoyl)amino]propanoic acid is a chemical compound with the linear formula C5H9NO3 . It is also known by its IUPAC name N-[(methylamino)carbonyl]-beta-alanine .
Molecular Structure Analysis
The molecular structure of 3-[(Methylcarbamoyl)amino]propanoic acid is represented by the formula C5H10N2O3 . The InChI code for this compound is 1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) .Physical And Chemical Properties Analysis
3-[(Methylcarbamoyl)amino]propanoic acid is a solid substance . It has a molecular weight of 146.15 . The melting point of this compound is between 132-134 degrees Celsius .Scientific Research Applications
Neurotransmitter and Neuroprotective Roles
3-[(Methylcarbamoyl)amino]propanoic acid is a precursor to β-alanine , which plays essential roles in neurotransmission. It is involved in the synthesis of γ-aminobutyric acid (GABA) , a major inhibitory neurotransmitter in the central nervous system. Additionally, β-alanine exhibits neuroprotective properties, potentially mitigating oxidative stress and neuronal damage .
Carnosine Synthesis
Carnosine, a dipeptide composed of β-alanine and L-histidine , has antioxidant and metal-chelating properties. 3-[(Methylcarbamoyl)amino]propanoic acid contributes to carnosine synthesis, which is crucial for maintaining cellular health and buffering against pH changes in muscle tissues .
Performance Enhancement in Sports and Exercise
Supplementing with β-alanine has gained attention in sports nutrition. It increases muscle carnosine levels, which helps buffer lactic acid accumulation during high-intensity exercise. Athletes often use β-alanine to enhance endurance, delay fatigue, and improve performance .
Antioxidant Activity
3-[(Methylcarbamoyl)amino]propanoic acid exhibits antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Its role in carnosine synthesis contributes to these antioxidant properties .
Potential Anti-Cancer Properties
Research suggests that β-alanine may have anti-cancer effects. It modulates immune responses, inhibits tumor growth, and enhances the efficacy of certain chemotherapeutic agents. However, further studies are needed to fully understand its mechanisms and clinical applications .
Skin Health and Wound Healing
Topical application of β-alanine-containing formulations may promote wound healing and improve skin health. Carnosine’s antioxidant and anti-inflammatory properties contribute to these effects .
Buffering Acidosis in Metabolic Disorders
In metabolic conditions such as glycogen storage diseases , where acidosis occurs due to impaired glucose metabolism, β-alanine supplementation may help buffer excess acidity and improve patient outcomes .
Potential Applications in Aging and Age-Related Diseases
Carnosine’s anti-aging properties have led to investigations into its role in age-related diseases like Alzheimer’s and Parkinson’s. β-alanine’s contribution to carnosine synthesis makes it relevant in these contexts .
Safety and Hazards
The safety information for 3-[(Methylcarbamoyl)amino]propanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(methylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCTUNWIRUAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylcarbamoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)

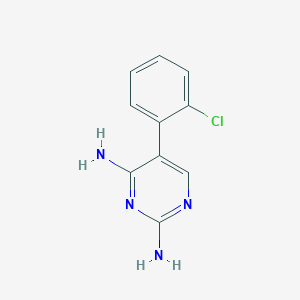
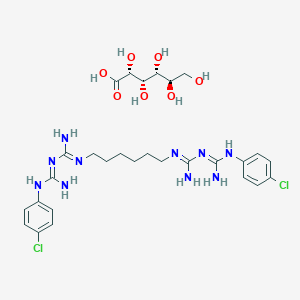
![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)

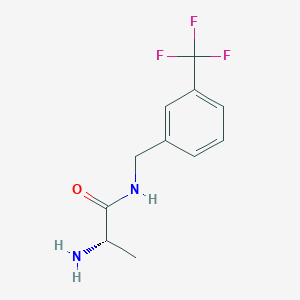
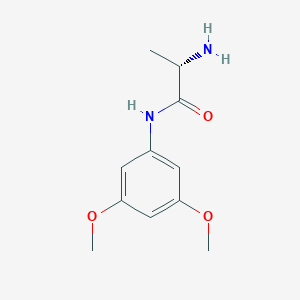
![2-[(4-methylphenyl)carbamoylamino]propanoic Acid](/img/structure/B3230646.png)
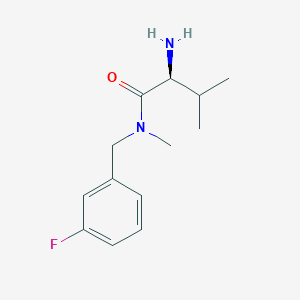
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

